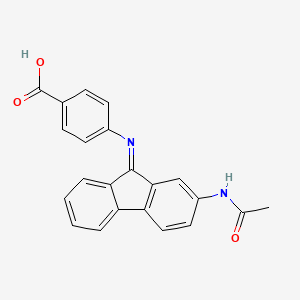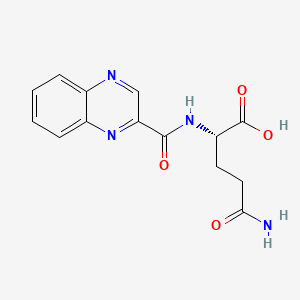
Glutamine, N-(2-quinoxaloyl)-, l-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glutamine, N-(2-quinoxaloyl)-, l- is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoxaline moiety attached to the glutamine molecule, which imparts distinct properties and functionalities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glutamine, N-(2-quinoxaloyl)-, l- typically involves the reaction of glutamine with quinoxaline derivatives. One common method is the condensation reaction between glutamine and 2-quinoxalinecarboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of Glutamine, N-(2-quinoxaloyl)-, l- may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets industry standards .
化学反応の分析
Types of Reactions
Glutamine, N-(2-quinoxaloyl)-, l- undergoes various chemical reactions, including:
Oxidation: The quinoxaline moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the quinoxaline ring can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoxaline N-oxide derivatives.
Reduction: Reduced quinoxaline derivatives.
Substitution: Alkyl-substituted quinoxaline derivatives.
科学的研究の応用
Glutamine, N-(2-quinoxaloyl)-, l- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
作用機序
The mechanism of action of Glutamine, N-(2-quinoxaloyl)-, l- involves its interaction with specific molecular targets and pathways. The quinoxaline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit key enzymes involved in cellular metabolism, leading to altered cellular functions and potential therapeutic effects .
類似化合物との比較
Similar Compounds
- Glutamine, N-(2-pyridyl)-, l-
- Glutamine, N-(2-benzoyl)-, l-
- Glutamine, N-(2-thiazolyl)-, l-
Uniqueness
Glutamine, N-(2-quinoxaloyl)-, l- is unique due to the presence of the quinoxaline moiety, which imparts distinct electronic and steric properties. This makes it more versatile in chemical reactions and potentially more effective in biological applications compared to its analogs .
特性
CAS番号 |
5569-98-2 |
|---|---|
分子式 |
C14H14N4O4 |
分子量 |
302.29 g/mol |
IUPAC名 |
(2S)-5-amino-5-oxo-2-(quinoxaline-2-carbonylamino)pentanoic acid |
InChI |
InChI=1S/C14H14N4O4/c15-12(19)6-5-10(14(21)22)18-13(20)11-7-16-8-3-1-2-4-9(8)17-11/h1-4,7,10H,5-6H2,(H2,15,19)(H,18,20)(H,21,22)/t10-/m0/s1 |
InChIキー |
BQAFPVLQTAJRFU-JTQLQIEISA-N |
異性体SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)N[C@@H](CCC(=O)N)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NC(CCC(=O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,9-Dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14741574.png)
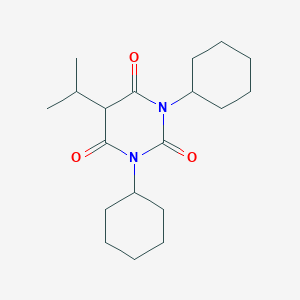
![2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium](/img/structure/B14741596.png)
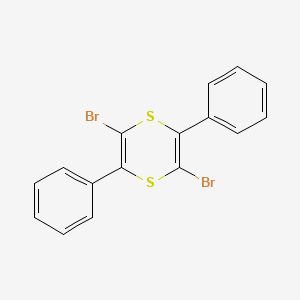

![Tetrazolo[1,5-a]pyridin-5-ylacetic acid](/img/structure/B14741603.png)
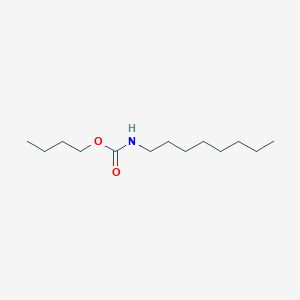
![2-[3-(Acetyloxy)pregn-5-en-20-ylidene]hydrazine-1-carboximidic acid](/img/structure/B14741617.png)
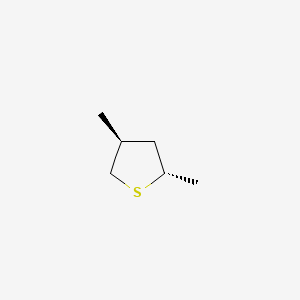
![2,2'-Disulfanediylbis[1-(4-chlorophenyl)ethanone]](/img/structure/B14741626.png)

![6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxamide](/img/structure/B14741634.png)
